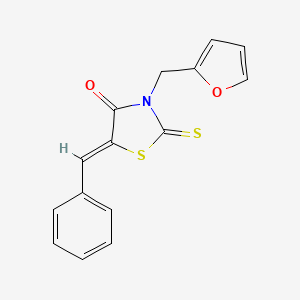![molecular formula C20H26Cl2N2O2 B5965385 N-[4-(benzyloxy)-3-chlorobenzyl]-2-morpholin-4-ylethanamine hydrochloride](/img/structure/B5965385.png)
N-[4-(benzyloxy)-3-chlorobenzyl]-2-morpholin-4-ylethanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(benzyloxy)-3-chlorobenzyl]-2-morpholin-4-ylethanamine hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as BOC-L-phenylalanine and is synthesized using various methods. The scientific research community has been exploring the various applications of this compound, including its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用机制
The mechanism of action of N-[4-(benzyloxy)-3-chlorobenzyl]-2-morpholin-4-ylethanamine hydrochloride involves the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. It has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is known to be overactivated in various types of cancer. It has also been found to inhibit the JAK/STAT signaling pathway, which is involved in the regulation of various inflammatory and immune responses.
Biochemical and Physiological Effects:
N-[4-(benzyloxy)-3-chlorobenzyl]-2-morpholin-4-ylethanamine hydrochloride has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been found to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth and metastasis. Additionally, it has been found to have anti-inflammatory and anti-oxidant effects, which can help reduce inflammation and oxidative stress-related damage.
实验室实验的优点和局限性
N-[4-(benzyloxy)-3-chlorobenzyl]-2-morpholin-4-ylethanamine hydrochloride has several advantages and limitations for lab experiments. One of the advantages is its high potency and specificity, which allows for the effective inhibition of various signaling pathways. It is also relatively easy to synthesize and can be produced in large quantities. However, one of the limitations is its low solubility, which can make it difficult to administer in vivo. Additionally, its potential toxicity and side effects need to be carefully evaluated before its use in clinical trials.
未来方向
There are several future directions for the study of N-[4-(benzyloxy)-3-chlorobenzyl]-2-morpholin-4-ylethanamine hydrochloride. One direction is the exploration of its potential use in combination with other anti-cancer agents to enhance its therapeutic efficacy. Another direction is the development of more potent and selective analogs of this compound. Additionally, the potential use of this compound in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases, needs to be explored. Finally, the development of more effective drug delivery systems for this compound needs to be investigated to enhance its bioavailability and reduce its potential toxicity.
合成方法
The synthesis of N-[4-(benzyloxy)-3-chlorobenzyl]-2-morpholin-4-ylethanamine hydrochloride involves several steps. The first step involves the protection of L-phenylalanine using tert-butoxycarbonyl (BOC) to form BOC-L-phenylalanine. The second step involves the reaction of BOC-L-phenylalanine with 4-(benzyloxy)-3-chlorobenzyl bromide to form N-[4-(benzyloxy)-3-chlorobenzyl]-BOC-L-phenylalanine. The final step involves the deprotection of BOC-L-phenylalanine using trifluoroacetic acid (TFA) to form N-[4-(benzyloxy)-3-chlorobenzyl]-L-phenylalanine, which is then reacted with morpholine to form N-[4-(benzyloxy)-3-chlorobenzyl]-2-morpholin-4-ylethanamine hydrochloride.
科学研究应用
N-[4-(benzyloxy)-3-chlorobenzyl]-2-morpholin-4-ylethanamine hydrochloride has been extensively studied for its potential therapeutic applications. It has been found to have significant anti-cancer properties and has been explored as a potential treatment for various types of cancer, including breast cancer, lung cancer, and prostate cancer. It has also been studied for its potential anti-inflammatory and anti-oxidant properties and has been explored as a potential treatment for various inflammatory and oxidative stress-related disorders.
属性
IUPAC Name |
N-[(3-chloro-4-phenylmethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O2.ClH/c21-19-14-18(15-22-8-9-23-10-12-24-13-11-23)6-7-20(19)25-16-17-4-2-1-3-5-17;/h1-7,14,22H,8-13,15-16H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIQICOXNBIONO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNCC2=CC(=C(C=C2)OCC3=CC=CC=C3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1-{[2-(2,3-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)-5-fluoro-1H-benzimidazole](/img/structure/B5965302.png)
![7'-amino-1-(3-fluorobenzyl)-2'-[(2-fluorobenzyl)thio]-2,4'-dioxo-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-d]pyrimidine]-6'-carbonitrile](/img/structure/B5965304.png)
![2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5965320.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-4-oxo-N-(tetrahydro-2-furanylmethyl)pentanamide](/img/structure/B5965328.png)
![1-(cyclopropylacetyl)-N-[3-(1H-indol-2-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5965340.png)
![1-[1-(4-ethoxyphenyl)cyclopentyl]-2-methoxybenzene](/img/structure/B5965346.png)
![N-(4-fluoro-2-methylphenyl)-3-[1-(1H-pyrazol-1-ylacetyl)-3-piperidinyl]propanamide](/img/structure/B5965352.png)
![3-[2-(4-methoxyphenyl)ethyl]-1-(1H-pyrazol-1-ylacetyl)piperidine](/img/structure/B5965353.png)


![3-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoic acid](/img/structure/B5965377.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5965392.png)
![3-methyl-1-{[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B5965397.png)
